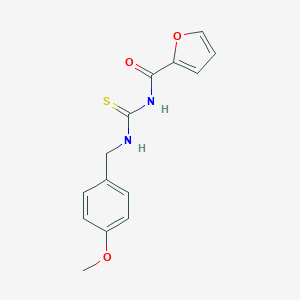![molecular formula C20H22N2O4 B267532 N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide](/img/structure/B267532.png)
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide, also known as MPP, is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, proliferation, and metabolism. MPP has been shown to have potential therapeutic effects in cancer, diabetes, and neurodegenerative diseases. In
Applications De Recherche Scientifique
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has potential applications in various fields of scientific research, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In diabetes research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disease research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide selectively inhibits the activity of PKB/Akt, which is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates downstream signaling pathways that control cell growth, survival, and metabolism. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide binds to the ATP-binding site of PKB/Akt and prevents its phosphorylation and activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide induces apoptosis and suppresses cell proliferation by inhibiting the activation of downstream signaling pathways such as mTOR and NF-kB. In diabetes models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide improves insulin sensitivity and glucose metabolism by increasing the expression of glucose transporters and activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disease models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide protects neurons from oxidative stress and improves cognitive function by activating the PI3K/Akt/mTOR pathway and increasing the expression of neurotrophic factors.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has several advantages as a research tool, including its selectivity for PKB/Akt, its potency, and its ability to penetrate cell membranes. However, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide also has some limitations, including its potential off-target effects, its toxicity at high concentrations, and its limited solubility in aqueous solutions. Therefore, careful experimental design and dose optimization are necessary to ensure the specificity and safety of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide in lab experiments.
Orientations Futures
There are several future directions for N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide research, including the development of more potent and selective PKB/Akt inhibitors, the investigation of the molecular mechanisms underlying N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's therapeutic effects, and the evaluation of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's efficacy in clinical trials. Additionally, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's potential applications in other fields of research, such as inflammation, cardiovascular disease, and aging, should be explored further. Overall, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has significant potential as a research tool and a therapeutic agent, and further research is warranted to fully understand its mechanisms and applications.
Méthodes De Synthèse
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide can be synthesized through a multi-step process involving the reaction of 3-(morpholin-4-ylcarbonyl)benzoic acid with 2-phenoxypropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
Nom du produit |
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[3-(morpholine-4-carbonyl)phenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C20H22N2O4/c1-15(26-18-8-3-2-4-9-18)19(23)21-17-7-5-6-16(14-17)20(24)22-10-12-25-13-11-22/h2-9,14-15H,10-13H2,1H3,(H,21,23) |
Clé InChI |
VQSJHJUIHXNNMY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(butyrylamino)-2-chlorophenyl]cyclopropanecarboxamide](/img/structure/B267449.png)
![N-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B267451.png)
![2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267452.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B267453.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B267455.png)
![3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267460.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267464.png)
![3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267466.png)

![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267468.png)
![N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267470.png)
![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)
![3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267475.png)